3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride
Overview
Description
The compound “3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride” is a phenolic compound that has been used as an antioxidant in wastewater treatment . It is soluble in methanol .
Synthesis Analysis
The synthesis of this compound involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester . High-temperature transesterification of this with stearyl alcohol gives the final product .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: [(CH3)3C]2C6H2(OH)CH2CH2CO2(CH2)17CH3 . It has a molecular weight of 530.86 .Chemical Reactions Analysis
The compound exhibits good stability and drug release when formulated as a nanosponge hydrogel . It also shows higher antifungal activity against Candida albicans compared to fluconazole .Physical And Chemical Properties Analysis
This compound appears as a white solid . It has a melting point of 50–52 °C and a boiling point of 323 °C . Its solubility in water is 2.85 µg/L .Scientific Research Applications
- Its significantly lower volatility compared to simpler phenolic antioxidants (e.g., butylhydroxytoluene) makes it valuable in polymer applications .
Antifungal Nanosponge Hydrogel
Polymer Stabilizer
Pharmaceutical Intermediate
Future Directions
Mechanism of Action
Target of Action
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride is a synthetic phenolic antioxidant . It is primarily used as a polymer stabilizer . The compound’s primary targets are polymers, particularly polyethylenes and polypropylene .
Mode of Action
The compound acts as a hindered phenolic antioxidant . It interacts with its targets (polymers) by preventing oxidation, a process that can lead to the breakdown of the polymer structure . This interaction helps maintain the integrity and prolong the lifespan of the polymers .
Biochemical Pathways
The compound affects the oxidation pathway in polymers . By acting as an antioxidant, it interrupts the oxidation process, preventing the formation of free radicals and other oxidative species that can damage the polymer .
Result of Action
The primary result of the compound’s action is the stabilization of polymers . By preventing oxidation, the compound helps maintain the structural integrity of the polymers, thereby extending their useful lifespan .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound is less volatile than simpler phenolic antioxidants, making it more suitable for stabilizing plastics, which are often exposed to high temperatures during extrusion and molding . Furthermore, the compound remains stable under various conditions, suggesting that it can effectively function in a variety of environments .
properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO2/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUKNOGFRSOORK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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